An In-depth Technical Guide to the Synthesis and Impurities of Pheniramine Maleate
An In-depth Technical Guide to the Synthesis and Impurities of Pheniramine Maleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways for pheniramine (B192746) maleate (B1232345), a first-generation antihistamine, and a detailed analysis of its associated impurities. The information presented herein is intended to support research, development, and quality control activities within the pharmaceutical industry.
Synthesis Pathways of Pheniramine Maleate
Pheniramine, chemically known as N,N-dimethyl-3-phenyl-3-(2-pyridyl)propan-1-amine, is synthesized through various chemical routes. Two prominent pathways are detailed below.
1.1. Synthesis from Benzyl (B1604629) Cyanide
A common and patented method for synthesizing pheniramine maleate involves a two-step process starting from benzyl cyanide (phenylacetonitrile).[1][2]
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Step 1: Synthesis of 2-Benzylpyridine (B1664053): Benzyl cyanide reacts with acetylene (B1199291) gas in the presence of a cobaltocene (B1669278) catalyst to yield 2-benzylpyridine.[1][2] This reaction is typically carried out under high pressure and elevated temperatures (140-170°C).[1]
-
Step 2: Synthesis of Pheniramine: The resulting 2-benzylpyridine undergoes a reaction with N,N-dimethyl chloroethane (B1197429) in the presence of a strong base, such as sodium amide, in a suitable solvent like tetrahydrofuran (B95107).[1][2] This step leads to the formation of the pheniramine free base.
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Step 3: Formation of Pheniramine Maleate: The pheniramine base is then neutralized with maleic acid in an organic alcohol solvent to form the pheniramine maleate salt, which is subsequently crystallized.[1][3]
1.2. Synthesis from Benzyl Boric Acid
An alternative synthetic route utilizes a condensation reaction involving benzyl boric acid.[3]
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Step 1: Synthesis of 2-Benzylpyridine: Benzyl boric acid undergoes a condensation reaction with a 2-halogenated pyridine (B92270) (e.g., 2-chloropyridine (B119429) or 2-bromopyridine) in the presence of a catalyst to produce 2-benzylpyridine.[3]
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Step 2: Synthesis of Pheniramine: Similar to the previous pathway, 2-benzylpyridine is then reacted with 2-dimethylamino halogen ethane (B1197151) hydrochloride under strongly basic conditions to yield pheniramine.[3]
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Step 3: Formation of Pheniramine Maleate: The final step involves the salt formation with maleic acid in an alcohol-based solvent.[3]
Diagram of Synthesis Pathway (from Benzyl Cyanide)
Caption: Synthesis of Pheniramine Maleate from Benzyl Cyanide.
Impurities in Pheniramine Maleate
Impurity profiling is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. Several related substances and degradation products have been identified as impurities in pheniramine maleate.
Table 1: Common Impurities of Pheniramine Maleate
| Impurity Name | Catalogue Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Pheniramine Impurity A | AR-P01565[4] | N/A | C₁₂H₁₁N | 169.23[4] |
| Pheniramine Impurity C (Hemifumarate Salt) | PA 16 17030[5] | N/A | C₂₂H₂₆N₂O₆ | 414.45[5] |
| Pheniramine Impurity D | PA 16 17040[5] | 2724689-48-7[5] | C₂₀H₃₁Cl₂N₃ | 384.39[5] |
| N-Nitroso Desmethyl Pheniramine | AR-P31099[4] | N/A | C₁₅H₁₇N₃O | 255.32[4] |
| Pheniramine N-Glucuronide | AR-P01563[4] | N/A | C₂₂H₂₈N₂O₆ | 416.48[4] |
| 2-Benzyl Pyridine (BNZ) | - | - | - | - |
| Pheniramine N-Oxide | - | - | - | - |
One of the key process-related impurities is 2-benzyl pyridine, which is an intermediate in the synthesis.[6] Pheniramine N-oxide is a potential degradation product.[7]
Experimental Protocols
3.1. Example Synthesis Protocol (from Benzyl Cyanide)
The following is a representative experimental protocol based on patented synthesis methods.[1]
-
Preparation of 2-Benzylpyridine:
-
Add 200g of phenylacetonitrile (B145931) and 8-10g of cobaltocene catalyst to a 500ml autoclave.
-
Evacuate the autoclave and raise the temperature to 140-150°C.
-
Introduce 100g of dried acetylene gas, maintaining the temperature between 140-170°C.
-
After the addition of acetylene is complete, maintain the reaction under high pressure at 150-170°C for 4-4.5 hours.
-
After the reaction, distill the mixture to obtain 2-benzylpyridine.
-
-
Preparation of Pheniramine Maleate:
-
In a suitable reactor, add 260g of the obtained 2-benzylpyridine and 95g of sodium amide in a tetrahydrofuran solvent.
-
Allow the mixture to react at 20-25°C for 1 hour.
-
Add a toluene (B28343) solution of N,N-dimethyl chloroethane dropwise, controlling the temperature at 30-40°C.
-
After the addition, continue the reaction at 40-45°C for 2 hours.
-
Cool the reaction mixture to room temperature and wash the organic phase with water until neutral.
-
Recover the solvent to obtain the pheniramine base.
-
Dissolve the pheniramine base in a suitable alcohol and add maleic acid to induce crystallization of pheniramine maleate.
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3.2. Analytical Method for Impurity Profiling: TLC-Densitometry
A green and efficient TLC-densitometric method has been developed for the simultaneous quantification of pheniramine maleate and its impurities.[6][8]
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Stationary Phase: TLC aluminum silica (B1680970) plates F254.[8]
-
Mobile Phase: A mixture of methanol, ethyl acetate, and 33.0% ammonia (B1221849) in a ratio of 2.0:8.0:1.0 by volume.[8]
-
Detection Wavelength: 260.0 nm.[8]
-
Procedure:
-
Apply the standard and sample solutions to the TLC plate.
-
Develop the plate in a chromatographic chamber saturated with the mobile phase.
-
After development, dry the plate and examine it under UV light at 260.0 nm.
-
Quantify the separated bands using a densitometer.
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Table 2: Linearity Ranges for TLC-Densitometric Method[8]
| Compound | Linearity Range (µ g/band ) |
| Pheniramine | 10.0–110.0 |
| Pheniramine Impurity A | 2.0–50.0 |
| Pheniramine Impurity B | 2.0–50.0 |
Diagram of Analytical Workflow (TLC-Densitometry)
Caption: Workflow for TLC-Densitometric Analysis.
This guide provides a foundational understanding of the synthesis and impurity profile of pheniramine maleate. For further in-depth analysis and method validation, it is recommended to consult the cited literature and relevant pharmacopeial standards.
References
- 1. Synthesis method of pheniramine maleate - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN105175318A - Synthesis method of pheniramine maleate - Google Patents [patents.google.com]
- 3. CN108164455A - The synthetic method of pheniramine maleate - Google Patents [patents.google.com]
- 4. Pheniramine Maleate Impurity A | Axios Research [axios-research.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. mdpi.com [mdpi.com]
- 7. Chlorpheniramine Maleate Organic Impurities Analyzed with HPLC - AppNote [mtc-usa.com]
- 8. A green TLC densitometric method for the simultaneous detection and quantification of naphazoline HCl, pheniramine maleate along with three official impurities - PMC [pmc.ncbi.nlm.nih.gov]
